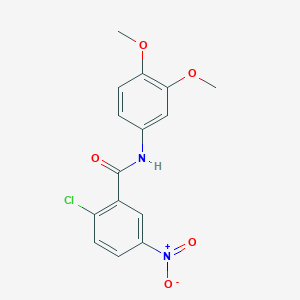
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential use in scientific research. This compound is a potent agonist of the CB1 receptor, which is a key target for the therapeutic effects of cannabis. In
Aplicaciones Científicas De Investigación
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has been extensively studied for its potential use in scientific research. It has been used as a tool compound to study the CB1 receptor and its signaling pathways. 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has also been used to investigate the effects of cannabinoids on various physiological and biochemical processes, such as pain perception, appetite regulation, and immune function.
Mecanismo De Acción
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide is a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. When 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide binds to the CB1 receptor, it activates a signaling cascade that leads to the modulation of various physiological and biochemical processes.
Biochemical and Physiological Effects:
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate pain perception, appetite regulation, and immune function. 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has also been shown to have neuroprotective effects and to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, which allows for precise modulation of the receptor. 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide is also stable and can be easily synthesized in large quantities. However, 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has some limitations for use in lab experiments. It is a synthetic compound and may not fully replicate the effects of natural cannabinoids. Additionally, 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has been shown to have some off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide. One area of interest is the development of more potent and selective agonists of the CB1 receptor. Another area of interest is the investigation of the potential therapeutic applications of 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide, such as in the treatment of pain, appetite disorders, and neurodegenerative diseases. Additionally, future research could focus on the effects of 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide on other physiological and biochemical processes, such as cardiovascular function and inflammation.
Conclusion:
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide is a synthetic cannabinoid compound that has been extensively studied for its potential use in scientific research. It is a potent agonist of the CB1 receptor and has been used to investigate the effects of cannabinoids on various physiological and biochemical processes. 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has several advantages for use in lab experiments, but also has some limitations. Future research on 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide could focus on the development of more potent and selective agonists of the CB1 receptor, as well as the investigation of its potential therapeutic applications.
Métodos De Síntesis
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-4-isopropylphenol with cyclopentylamine, followed by acetylation with acetic anhydride. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Propiedades
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-11(2)12-7-8-15(14(17)9-12)20-10-16(19)18-13-5-3-4-6-13/h7-9,11,13H,3-6,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKKVKWMGHHPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-bromo-4-(propan-2-yl)phenoxy]-N-cyclopentylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5720277.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720291.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)-N-methylurea](/img/structure/B5720294.png)
![N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)
![3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5720305.png)

![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5720343.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5720377.png)